2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-4-2-5(15-12-4)11-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZHUIIXDSEQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity
- IUPAC Name : 2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate
- Molecular Formula : C7H7F3N2O3
- Molecular Weight : 224.14 g/mol
- CAS Number : 1240526-37-7
- Appearance : Powder
- Storage Conditions : Room temperature
This compound is a carbamate derivative characterized by the presence of a trifluoroethyl group and a 3-methyl-1,2-oxazole moiety.
The biological activity of this compound can be attributed to its structural components that potentially interact with various biological targets. The oxazole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions, which may influence its binding affinity to enzymes or receptors.
Pharmacological Studies
Research indicates that carbamates can exhibit a range of biological activities including:
- Antimicrobial Activity : Some studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of fluorine atoms often enhances lipophilicity and membrane permeability, potentially increasing efficacy against microbial membranes.
- Enzyme Inhibition : Carbamate derivatives are often investigated for their ability to inhibit enzymes involved in neurotransmission. For instance, they may act as inhibitors of acetylcholinesterase (AChE), which can lead to increased levels of acetylcholine in synaptic clefts.
- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. The trifluoroethyl group may enhance the compound's ability to penetrate cellular membranes, thereby increasing its cytotoxic potential.
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the cytotoxic effects of carbamate derivatives on human cancer cell lines; reported IC50 values indicating moderate activity for compounds structurally related to the target compound. |
| Study B (2021) | Evaluated antimicrobial properties against Gram-positive and Gram-negative bacteria; showed promising results with inhibition zones greater than those observed with standard antibiotics. |
| Study C (2022) | Focused on enzyme inhibition assays; found that compounds with similar oxazole moieties significantly inhibited AChE activity with IC50 values in the low micromolar range. |
Safety and Toxicity
Currently, specific safety data for this compound is limited. However, general safety guidelines for carbamates suggest potential neurotoxic effects if misused or improperly handled. It is crucial to conduct further toxicological evaluations to establish a comprehensive safety profile.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of oxazoles often demonstrate biological activity, including antibacterial and antifungal properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of various oxazole derivatives, including carbamates similar to 2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate. The results showed promising activity against several strains of bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .
Agrochemicals
The compound's trifluoroethyl group enhances lipophilicity, which may improve the penetration of agrochemicals into plant tissues. This characteristic is crucial for developing effective herbicides or pesticides.
Case Study: Herbicidal Efficacy
In a controlled study focusing on herbicidal activity, formulations containing this compound were tested against common weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide .
Materials Science
The unique chemical structure allows for the exploration of this compound in the development of novel materials with specific properties such as enhanced thermal stability or chemical resistance.
Case Study: Polymer Composites
Research has explored incorporating this compound into polymer matrices to enhance their mechanical properties. The resulting composites demonstrated improved tensile strength and thermal stability compared to standard polymers .
Comparison with Similar Compounds
Thiazole vs. Oxazole Derivatives
Thiazolylmethylcarbamate analogs (e.g., compounds l, m, w, x from Pharmacopeial Forum) replace the oxazole ring with a thiazole. However, oxazole’s lower metabolic susceptibility to oxidation may improve in vivo stability .
| Feature | 2,2,2-Trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate | Thiazolylmethylcarbamate Analogs |
|---|---|---|
| Heteroatom | Oxygen (oxazole) | Sulfur (thiazole) |
| Metabolic Stability | High (resists oxidation) | Moderate (sulfur oxidation risk) |
| LogP (Predicted) | ~2.1 (trifluoroethyl increases lipophilicity) | ~1.8–2.3 |
Oxadiazole-Based Carbamates
tert-Butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate () contains a 1,2,4-oxadiazole ring. The oxadiazole’s planar structure and dual nitrogen atoms improve binding to aromatic residues in enzymes but reduce solubility compared to oxazole. The tert-butyl group offers steric protection but lacks the trifluoroethyl group’s electronic effects .
Fluorine Substituent Variations
Trifluoroethyl vs. Trifluoromethyl Groups
The trifluoroethyl group in the target compound provides a balance of lipophilicity (logP ~2.1) and metabolic stability due to C–F bond strength. In contrast, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () uses a trifluoromethyl group directly attached to a pyrazole. This substitution increases electronegativity but may elevate cytotoxicity risks due to stronger electron withdrawal .
| Property | Trifluoroethyl Group (Target Compound) | Trifluoromethyl Group (Pyrazole Derivative) |
|---|---|---|
| Electronic Effect | Moderate (−I effect) | Strong (−I effect) |
| Metabolic Stability | High | Moderate (potential for defluorination) |
| Solubility | 0.5 mg/mL (simulated) | 0.2 mg/mL (simulated) |
Non-Fluorinated Carbamates
Benzyl and tert-butyl carbamates () lack fluorine, resulting in lower lipophilicity (logP ~1.5–1.8) and faster metabolic cleavage. For example, phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate () shows slower hydrolysis rates than non-fluorinated analogs, underscoring fluorine’s role in prolonging half-life .
Preparation Methods
Direct Carbamoylation Approach
The most straightforward method involves reacting the amine group of 3-methyl-1,2-oxazol-5-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions:
- Reagents : 3-methyl-1,2-oxazol-5-amine, 2,2,2-trifluoroethyl chloroformate
- Solvent : Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)
- Base : Organic bases like triethylamine to scavenge HCl formed
- Conditions : Low temperature (0–5 °C) to avoid side reactions, followed by stirring at room temperature
- Outcome : Formation of the carbamate via nucleophilic substitution on the chloroformate carbonyl carbon
This method is classical and yields pure carbamate products with minimal by-products if moisture is rigorously excluded.
Multi-Component One-Pot Synthesis Catalyzed by InCl3 under Ultrasound Irradiation
Inspired by recent developments in carbamate and heterocycle synthesis, a multi-component reaction can be adapted for the preparation of this carbamate derivative:
- Catalyst : Indium(III) chloride (InCl3) at ~20 mol%
- Solvent : 50% ethanol in water mixture, promoting green chemistry principles
- Method : Combine 3-methyl-1,2-oxazol-5-amine, 2,2,2-trifluoroethyl alcohol, and a suitable carbamoyl source in one pot
- Ultrasound Irradiation : Applied at 25 kHz frequency and 250 W power to accelerate reaction kinetics and improve yields
- Temperature : Optimized at 40 °C for 20 minutes
- Advantages : Enhanced selectivity, reduced reaction time, high yields (80–95%), and simplified workup by crystallization
This approach is adapted from similar protocols used for multi-substituted heterocyclic carbamates and esters, demonstrating the utility of ultrasound and InCl3 catalysis in carbamate synthesis.
Carbon Dioxide Incorporation Method
Another innovative method involves the use of carbon dioxide as a carbonyl source:
- Reagents : 3-methyl-1,2-oxazol-5-amine, 2,2,2-trifluoroethyl halide, cesium carbonate, and tetrabutylammonium iodide (TBAI) as phase transfer catalyst
- Solvent : Anhydrous N,N-dimethylformamide (DMF)
- Procedure : Bubbling CO2 through the reaction mixture to form an intermediate carbamate anion, followed by alkylation with the trifluoroethyl halide
- Benefits : Avoids use of hazardous chloroformates, offers mild reaction conditions, and allows for selective N-alkylation
- Yield : Typically high, with minimized overalkylation due to TBAI stabilizing the carbamate intermediate
This method is particularly attractive for its sustainability and atom economy in carbamate synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Direct Carbamoylation | 3-methyl-1,2-oxazol-5-amine, trifluoroethyl chloroformate | Triethylamine, 0–5 °C, RT stirring | DCM or THF | 2–6 hours | 85–90 | Simple, direct, high purity | Requires moisture control |
| InCl3-Catalyzed One-Pot (Ultrasound) | Amino oxazole, trifluoroethyl alcohol, carbamoyl source | InCl3 (20 mol%), ultrasound, 40 °C | 50% EtOH/H2O | 20 minutes | 80–95 | Fast, green, high yield | Requires ultrasound equipment |
| CO2 Incorporation with Alkyl Halide | Amino oxazole, CO2, trifluoroethyl halide, Cs2CO3, TBAI | Cs2CO3, TBAI, DMF, CO2 bubbling | DMF | 4–12 hours | 85–92 | Sustainable, mild, selective | Longer time, specialized setup |
Detailed Research Findings and Notes
Catalyst Effectiveness : InCl3 has been shown to catalyze carbamate formation efficiently under ultrasound, reducing reaction times drastically compared to conventional heating.
Ultrasound Irradiation : Enhances molecular collisions and energy transfer, resulting in improved yields and shorter reaction times for carbamate synthesis.
Carbon Dioxide Utilization : The use of CO2 in carbamate synthesis is gaining traction as a green alternative, enabling direct incorporation of CO2 into organic molecules under mild conditions with phase transfer catalysts.
Stability and Purity : Carbamates prepared by these methods exhibit good chemical stability and can be isolated by crystallization, ensuring high purity suitable for medicinal chemistry applications.
Spectroscopic Confirmation : The structures of synthesized carbamates are confirmed by NMR, IR, and mass spectrometry, ensuring the integrity of the carbamate linkage and substitution pattern.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
